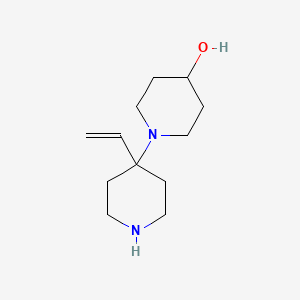
1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol is a compound with the molecular formula C₁₂H₂₂N₂O It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Alkylation: The piperidine ring is alkylated using appropriate alkylating agents under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring is achieved through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Biological Studies: Investigated for its potential as a ligand in receptor binding studies.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:
Receptor Binding: The compound may act as a ligand for certain receptors, modulating their activity.
Enzyme Inhibition: It may inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
Piperidin-4-ol: A hydroxylated derivative with similar structural features.
Ethenylpiperidine: A compound with an ethenyl group, similar to the target compound.
Uniqueness
1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol is unique due to the presence of both ethenyl and hydroxyl groups on the piperidine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C12H22N2O |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
1-(4-ethenylpiperidin-4-yl)piperidin-4-ol |
InChI |
InChI=1S/C12H22N2O/c1-2-12(5-7-13-8-6-12)14-9-3-11(15)4-10-14/h2,11,13,15H,1,3-10H2 |
Clé InChI |
PKONKFMBSQFTDV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCNCC1)N2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid](/img/structure/B13198328.png)
![{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13198333.png)
![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
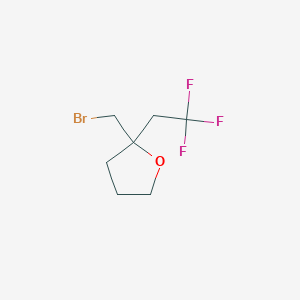
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)

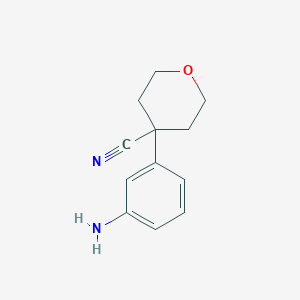
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
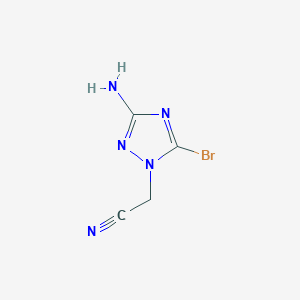
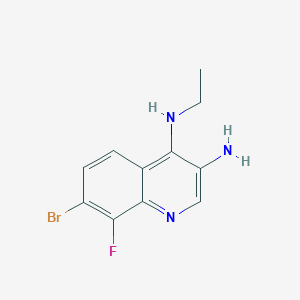
![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)

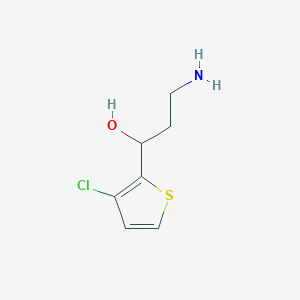
![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
